Esculentin-1-OA3
Description
Properties
bioactivity |
Gram+ & Gram-, Fungi, |
|---|---|
sequence |
GLFSKFAGKGIKDLIFKGVKHIGKEVGMDVIRVGIDVAGCKIKGVC |
Origin of Product |
United States |
Mechanism of Action at Molecular and Cellular Levels
Interaction with Microbial Cell Membranes
The antimicrobial activity of Esculentin (B142307) peptides is predominantly initiated by a direct interaction with the bacterial cell envelope, a process governed by fundamental physicochemical properties. pensoft.net
The initial step in the antimicrobial action of Esculentin-class peptides is the electrostatic attraction between the cationic peptide and the anionic components of the microbial cell surface. frontiersin.orgmdpi.com Frog skin AMPs generally possess a net positive charge, which facilitates a long-range electrostatic interaction with negatively-charged molecules on bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. imrpress.commdpi.commdpi.com This initial binding is crucial, allowing the peptide to accumulate on the microbial surface and orient itself for subsequent disruptive actions. imrpress.comfrontiersin.org The amphipathic nature of these peptides, characterized by distinct hydrophobic and hydrophilic regions, is also a critical factor. imrpress.compensoft.net Once bound, the peptide is believed to align parallel to the membrane, with its hydrophobic residues penetrating the lipid core while the cationic residues interact with the charged phospholipid headgroups. imrpress.comnih.gov
Following the initial binding, Esculentin peptides induce permeabilization and disruption of the cell membrane, leading to cell death. capes.gov.brnih.gov This process is often dose-dependent and rapid. frontiersin.orgnih.gov Studies on derivatives like Esc(1-21) and Esc(1-18) demonstrate that they bind to the membrane surface in a "carpet-like" manner, causing tension that results in the formation of local breakages or transient pores. imrpress.comuniroma1.it This disruption leads to the leakage of cytoplasmic contents and is a key part of their lethal mechanism. frontiersin.orgcapes.gov.br
The membrane-perturbing effect can be quantified using fluorescent dyes like Sytox Green, which can only enter cells with compromised membranes and fluoresces upon binding to intracellular nucleic acids. nih.govmdpi.com Research on Esculentin derivatives against E. coli shows a dose-dependent increase in fluorescence, indicating membrane damage. nih.govmdpi.com For instance, Esc(1-21) has been shown to be more potent and faster-acting than Esc(1-18) in permeabilizing the inner membrane of E. coli, an effect attributed to its higher net positive charge. mdpi.com
Table 1: Membrane Permeabilization of E. coli by Esculentin Derivatives
This table summarizes the results of a Sytox Green assay, showing the relative fluorescence intensity over time after treating E. coli O157:H7 with different concentrations of Esculentin derivatives. An increase in fluorescence corresponds to increased membrane permeabilization.
| Peptide | Concentration (µM) | Relative Fluorescence Increase (after 60 min) | Onset of Action |
|---|---|---|---|
| Esc(1-18) | 4 | No significant change | > 60 min |
| 8 | No significant change | > 60 min | |
| 64 | Significant increase | ~15-20 min | |
| Esc(1-21) | 4 | Moderate increase | ~10-15 min |
| 8 | Strong increase | ~5-10 min | |
| 64 | Very strong increase | < 5 min |
Data derived from studies on E. coli O157:H7 EDL933 strain. nih.govmdpi.com
The disruption of the membrane's physical structure by Esculentin peptides invariably leads to a loss of membrane integrity and a collapse of the electrochemical gradients across it. tandfonline.comnih.gov Studies on C-terminally amidated Esculentin-2 peptides have demonstrated their ability to cause depolarization of the bacterial membrane during their interaction. tandfonline.com This loss of membrane potential is a direct consequence of the uncontrolled ion flow through the peptide-induced pores or breakages, disrupting essential cellular processes that rely on this potential, such as ATP synthesis and active transport. The influx of dyes like Sytox Green is a clear indicator of the compromised integrity of the cell membrane. tandfonline.commdpi.com
Intracellular Target Engagement
While membrane disruption is considered the primary killing mechanism for many Esculentin peptides, the possibility of interaction with internal cellular components exists, particularly for AMPs that can translocate into the cytoplasm without causing immediate and complete lysis. imrpress.comnih.govmdpi.com
There is evidence that some AMPs can interfere with intracellular processes, including the synthesis of DNA and RNA. imrpress.commdpi.com The primary evidence for Esculentin-class peptides interacting with nucleic acids comes from membrane permeability assays, where dyes like Sytox Green become fluorescent upon binding to intracellular DNA after the membrane has been breached. nih.govmdpi.com
Furthermore, some studies suggest that AMPs may have more subtle intracellular effects. For example, derivatives of Esculentin-1 (B1576701) have been shown to interact with the bacterial alarmone (p)ppGpp, a signal molecule that regulates gene expression and various biosynthetic pathways in response to nutritional stress. nih.gov By interacting with (p)ppGpp, the peptides could indirectly inhibit the stringent response, a key survival mechanism in bacteria, thereby affecting processes linked to nucleic acid synthesis and replication. nih.gov
Inhibition of protein synthesis is a known mechanism for certain classes of antimicrobial agents that target the ribosome. libretexts.org However, for the Esculentin family, this does not appear to be the primary mode of action. capes.gov.brnih.gov A proteomic analysis of E. coli treated with Esculentin-1b(1-18) at both bactericidal and sublethal concentrations revealed that the peptide has a very limited ability to alter the bacterium's protein expression profile. capes.gov.brnih.gov This finding strongly suggests that the lethal activity of this peptide is overwhelmingly due to membrane destabilization rather than the inhibition of intracellular processes like protein synthesis. capes.gov.br While some proline-rich AMPs from other sources are known to inhibit protein synthesis by targeting ribosomes or chaperone proteins like DnaK, this specific mechanism has not been demonstrated for the Esculentin family of peptides. frontiersin.org
Disruption of Enzymatic Activity
Research into the effects of Esculentin-1a derivatives has revealed modulation of enzymatic functions within target cells. In the yeast Saccharomyces cerevisiae, the peptide analogue Esculentin-1a(1-21) has been shown to cause the downregulation of enzymes involved in the lower glycolytic pathway. core.ac.uknih.gov This disruption of metabolic enzymes suggests that beyond membrane interaction, these peptides can interfere with crucial intracellular processes, impacting the bioenergetics and metabolic stability of the organism. core.ac.uk
Interaction with Chaperone-Assisted Protein Folding
Based on available scientific literature, there is currently no direct evidence to suggest that Esculentin-1-OA3 or its closely related derivatives interact with chaperone-assisted protein folding pathways, such as the GroEL/GroES or DnaK systems. researchgate.netwikipedia.orgduke.eduenamine.net The primary mechanisms of action identified for these peptides revolve around membrane disruption and modulation of specific signaling and metabolic pathways.
Modulation of Cellular Signaling Pathways
Impact on Stress Response Pathways (e.g., Stringent Response, ROS generation, HOG pathway)
Esculentin-1 derivatives have a demonstrated capacity to modulate key stress response pathways in microorganisms, which is crucial for their antimicrobial effect.
Stringent Response and (p)ppGpp: The stringent response is a universal stress response in bacteria, governed by the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp. nih.govfrontiersin.org This pathway is critical for surviving nutritional stress and often contributes to biofilm formation. nih.gov Derivatives of Esculentin-1, specifically Esc(1-21) and its diastereomer, have been shown to interact with (p)ppGpp. nih.gov It is hypothesized that this interaction blocks the stringent response, thereby reducing the microorganism's ability to form biofilms and adapt to stressful conditions. nih.gov
Reactive Oxygen Species (ROS) Generation: In Escherichia coli, treatment with esculentin derivatives has been observed to induce the expression of genes involved in the oxidative stress response. This suggests that the peptide's activity may be linked to the generation of intracellular Reactive Oxygen Species (ROS), which can cause damage to cellular components and contribute to cell death.
High Osmolarity Glycerol (HOG) Pathway: In the eukaryotic model organism Saccharomyces cerevisiae, the peptide Esc(1-21) triggers an adaptive response involving the High Osmolarity Glycerol (HOG) pathway. nih.govresearchgate.net This pathway is essential for tolerance to osmotic stress and maintaining cell wall integrity. researchgate.netmdpi.com Activation of the HOG pathway indicates that the peptide induces a significant stress on the yeast cell, likely related to its effects on the cell membrane, prompting a compensatory response. researchgate.net
| Stress Response Pathway | Target Organism/Model | Observed Effect of Esculentin-1 Derivative | Reference |
|---|---|---|---|
| Stringent Response | Escherichia coli | Interacts with (p)ppGpp, hypothesized to block the response. | nih.gov |
| ROS Generation | Escherichia coli | Induces genes associated with oxidative stress response. | |
| HOG Pathway | Saccharomyces cerevisiae | Activates the pathway as an adaptive response to peptide-induced stress. | nih.govresearchgate.net |
Regulation of Gene Expression (e.g., flhDC operon, csrA, hha, ppGpp metabolism)
The antimicrobial action of Esculentin-1 derivatives involves the significant alteration of gene expression in target bacteria. In enterohemorrhagic E. coli O157:H7, the peptides Esc(1-21) and Esc(1-18) were found to significantly induce the expression of the genes csrA and hha. nih.gov These genes are known regulators of the flhDC operon, which is the master regulator for flagellar synthesis and plays a role in biofilm formation. nih.gov This suggests that the peptides may influence biofilm formation and dispersal by modulating the flhDC operon through the upregulation of csrA and hha. nih.gov
Furthermore, the interaction with (p)ppGpp, the effector molecules of the stringent response, has direct implications for gene regulation. nih.gov The metabolism of (p)ppGpp in E. coli is controlled by the relA and spoT genes. nih.gov By interacting with the (p)ppGpp pool, esculentin derivatives can interfere with the widespread gene regulation network that this alarmone controls, affecting numerous biosynthetic pathways and stress adaptation mechanisms. nih.gov
| Gene/Operon | Target Organism | Effect of Esculentin-1 Derivative | Plausible Outcome | Reference |
|---|---|---|---|---|
| csrA | E. coli O157:H7 | Upregulation | Modulation of biofilm formation | nih.gov |
| hha | E. coli O157:H7 | Upregulation | Modulation of biofilm formation via flhDC | nih.gov |
| flhDC operon | E. coli O157:H7 | Influenced via CsrA and Hha induction | Regulation of motility and biofilm | nih.gov |
| (p)ppGpp metabolism | E. coli | Interacts with the product, (p)ppGpp | Inhibition of the stringent response | nih.gov |
Activation of Host Cell Signaling Pathways (e.g., EGF Receptor, STAT3, PI3K/AKT, MAPK/NF-κB)
In addition to their direct effects on microbes, Esculentin-1 peptides can modulate signaling pathways in host cells, an activity particularly relevant to wound healing and immunomodulation.
EGF Receptor (EGFR) Pathway: The esculentin derivative Esc(1-21) and its diastereomer have been shown to promote the migration of bronchial epithelial cells. This wound-healing activity is mediated through the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Pre-treatment of these host cells with a selective EGFR tyrosine kinase inhibitor abrogated the peptide-induced cell migration, confirming the pathway's involvement.
STAT3, PI3K/AKT, MAPK/NF-κB Pathways: Current research provides limited evidence for the direct activation of the STAT3, PI3K/AKT, or MAPK/NF-κB pathways by Esculentin-1 peptides. It is noteworthy that a related but different compound, esculetin (B1671247) (a coumarin (B35378) derivative), has been shown to inhibit NF-κB and MAPK signaling pathways in the context of inflammation. researchgate.net While ROS generation, a known effect of some antimicrobial peptides, can influence these pathways, direct evidence linking Esculentin-1 peptides to their activation in host cells is not established in the reviewed literature. mdpi.com
Induction of Programmed Cell Death in Target Organisms/Cells
Programmed cell death, or apoptosis, is a controlled mechanism of cell suicide. nih.govnih.gov Investigations into whether Esculentin-1 derivatives induce this process in target cells have yielded important negative findings. In studies using Saccharomyces cerevisiae, treatment with Esc(1-21) at concentrations that arrested cell growth did not lead to apoptosis, as confirmed by the absence of TUNEL staining. core.ac.uk This indicates that for this yeast, the peptide's fungistatic effect is not mediated by the induction of a programmed cell death cascade. core.ac.uk Research on whether these peptides induce apoptosis or other forms of programmed cell death (e.g., pyroptosis, necroptosis) in bacterial or other target cells is not available in the reviewed literature.
Apoptosis-like Mechanisms
This compound is understood to induce apoptosis, a form of programmed cell death, through mechanisms primarily associated with its constituent components, Esculetin and Oleanolic Acid. Research on these individual molecules has elucidated a detailed picture of the pro-apoptotic effects, which are largely mediated through the intrinsic, or mitochondrial, pathway of apoptosis.
A study on the combined effect of Oleanolic Acid and Esculetin on HeLa cells demonstrated an inhibition of proliferation through cell cycle arrest in the sub-G1 phase and the induction of senescence. nih.gov Furthermore, Annexin V-FITC/PI staining confirmed that treatment with both compounds led to a marked increase in apoptosis. nih.govnih.gov
The pro-apoptotic activity of Esculetin has been observed to be time- and dose-dependent in mature adipocytes. nih.gov The molecular cascade involves the upregulation of the pro-apoptotic protein Bax and a simultaneous decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane. nih.gov
Following mitochondrial membrane permeabilization, cytochrome c is released from the mitochondria into the cytosol. nih.gov In the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates a cascade of caspases. Specifically, the cleavage of 116 kDa poly(ADP-ribose) polymerase (PARP)-1 into an 85 kDa fragment in a caspase-dependent manner is a hallmark of this process. nih.gov
Furthermore, Esculetin has been shown to selectively modulate the phosphorylation state of the MAPK superfamily members. nih.gov This includes the dephosphorylation of extracellular signal-regulating kinase 1/2 (ERK1/2) and the hyperphosphorylation of c-Jun-N-terminal kinase (JNK). nih.gov The inhibition of the JNK pathway has been found to reduce the Esculetin-induced release of cytochrome c, indicating the crucial role of this pathway in the apoptotic process. nih.gov
Oleanolic Acid (OA) also contributes significantly to the apoptotic mechanism. It has been reported to inhibit tumor initiation and regulate multiple oncogenic cell signaling pathways. nih.gov OA can activate caspases and inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a key regulator of cell survival. nih.gov Studies have shown that OA decreases the phosphorylation of PI3K and Akt, thereby promoting apoptosis. nih.gov In prostate cancer cells, OA was found to inhibit cell viability and proliferation, and promote apoptosis and G0/G1 phase cell cycle arrest in a dose-dependent manner by repressing the PI3K/Akt pathway. nih.gov
The table below summarizes the key molecular events associated with the apoptosis-like mechanisms induced by the components of this compound.
| Component | Key Molecular Event | Cellular Outcome |
| Esculetin | - Increase in Bax/Bcl-2 ratio - Cytochrome c release from mitochondria - Caspase-dependent cleavage of PARP-1 - Modulation of MAPK signaling (↓ERK1/2, ↑JNK) | Induction of mitochondrial apoptosis |
| Oleanolic Acid | - Inhibition of PI3K/Akt pathway - Activation of caspases - Regulation of cell cycle | Inhibition of cell survival and proliferation, induction of apoptosis |
| Combined | - Cell cycle arrest (sub-G1) - Induction of senescence - Increased apoptosis | Inhibition of cell proliferation, induction of cell death |
Structure Activity Relationship Sar Studies
Influence of Amino Acid Sequence and Composition on Activity
The primary structure, the linear sequence of amino acids, is the fundamental determinant of an antimicrobial peptide's properties and, consequently, its activity. The amino acid sequence of Esculentin-1-OA3 is GLFSKFAGKGIKDLIFKGVKHIGKEVGMDVIRVGIDVAGCKIKGVC biorxiv.org.
The composition of amino acids in this compound is rich in hydrophobic and cationic residues, a hallmark of many AMPs. uniprot.org The presence of a significant number of hydrophobic amino acids, such as Glycine (G), Leucine (L), Isoleucine (I), Valine (V), Alanine (A), Phenylalanine (F), and Proline (P), is critical for the peptide's ability to interact with and insert into the lipid membranes of microorganisms. Cationic residues, primarily Lysine (K), contribute to the initial electrostatic attraction towards the negatively charged microbial cell surfaces.
Role of Secondary and Tertiary Structural Motifs (e.g., Amphipathic Alpha-Helix)
Upon interacting with a membrane environment, this compound, like other esculentin (B142307) peptides, is predicted to adopt a distinct secondary structure, most notably an amphipathic alpha-helix. researchgate.net This structural motif is characterized by the spatial segregation of hydrophobic and hydrophilic (cationic) residues on opposite faces of the helix.
The hydrophobic face of the helix facilitates its insertion into the nonpolar, lipid core of the microbial membrane, while the hydrophilic face, studded with positively charged residues, can interact with the negatively charged phospholipid head groups and other polar components of the membrane. This amphipathic nature is a critical driver of the peptide's membrane-disrupting mechanism. The formation of a stable amphipathic helix is often a prerequisite for the potent lytic activity of many frog skin AMPs. uniprot.org
Furthermore, the full-length Esculentin-1 (B1576701) peptides, including presumably this compound, are characterized by a C-terminal disulfide bridge between two cysteine residues (C). biorxiv.orgresearchgate.net This cyclic structure, sometimes referred to as the "Rana box" in related peptides, can provide conformational stability to the peptide, potentially influencing its interaction with microbial membranes and its resistance to proteolytic degradation. uniprot.org
Impact of Net Charge and Hydrophobicity on Biological Activity
Net Charge: The presence of multiple cationic residues (Lysine) gives this compound a net positive charge at physiological pH. This positive charge is crucial for the initial electrostatic attraction to the anionic components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. A sufficient net positive charge, generally ranging from +2 to +9 for many AMPs, facilitates the accumulation of the peptide on the bacterial surface, a prerequisite for its antimicrobial action. uniprot.org
Hydrophobicity: Defined by the proportion of non-polar amino acid residues, hydrophobicity governs the peptide's ability to partition into and disrupt the lipid bilayer of the microbial membrane. uniprot.org The hydrophobic residues of this compound are essential for its lytic activity. However, an excessively high hydrophobicity can lead to increased toxicity towards host cells, as it may promote non-specific interactions with eukaryotic cell membranes. Therefore, an optimal balance between net charge and hydrophobicity is essential for maximizing antimicrobial efficacy while minimizing host cell cytotoxicity.
The interplay between these two factors is complex. For instance, increasing the net positive charge can enhance antimicrobial activity, but only up to a certain point, after which it may also increase hemolytic activity. uniroma1.it
Significance of Specific Residues for Target Interaction and Selectivity
The distribution of cationic and hydrophobic residues along the peptide backbone dictates the formation and orientation of the amphipathic helix, which is critical for selective membrane disruption. The precise arrangement of these residues influences how the peptide interacts with the specific lipid composition of microbial versus host cell membranes.
The table below summarizes the key structural and physicochemical properties of this compound based on its amino acid sequence.
| Property | Description | Significance for Activity |
| Amino Acid Sequence | GLFSKFAGKGIKDLIFKGVKHIGKEVGMDVIRVGIDVAGCKIKGVC | The primary sequence dictates all other properties and is the blueprint for its biological function. |
| Amphipathic α-Helix | Predicted secondary structure with spatially separated hydrophobic and hydrophilic faces. | Crucial for membrane interaction and disruption. The hydrophobic face inserts into the lipid core, while the cationic face interacts with the membrane surface. |
| Net Positive Charge | Conferred by the presence of multiple Lysine (K) residues. | Mediates initial electrostatic attraction to negatively charged microbial membranes, enhancing peptide accumulation at the target site. |
| Hydrophobicity | Determined by the abundance of non-polar amino acids (G, L, I, V, A, F). | Drives the partitioning of the peptide into the lipid bilayer, leading to membrane permeabilization and cell death. |
| C-terminal Disulfide Bridge | A covalent bond between two Cysteine (C) residues. | Provides conformational stability to the peptide, potentially increasing its activity and resistance to degradation. |
Peptide Design, Modification, and Analog Development for Enhanced Properties
Rational Design Principles for Esculentin-1-OA3 Analogues
The rational design of analogues based on the Esc(1-21) peptide structure is guided by several key principles aimed at optimizing its therapeutic profile. nih.gov A primary objective is to improve biostability, as natural peptides are often susceptible to rapid degradation by proteases in biological systems. nih.govbiopharmaspec.com Another critical goal is to enhance antimicrobial potency, particularly against a broader spectrum of pathogens, including resilient Gram-positive bacteria. nih.gov
Design strategies often involve modulating the peptide's physicochemical properties. These properties include maintaining a net positive charge and a significant proportion of hydrophobic residues (typically over 50%), which are crucial for the initial electrostatic attraction and subsequent interaction with negatively charged microbial membranes. imrpress.com Furthermore, modifications are engineered to promote and stabilize specific secondary structures, such as the amphipathic alpha-helix, which is fundamental to the membrane-disrupting mechanism of many antimicrobial peptides (AMPs). nih.govimrpress.com Approaches to achieve these enhancements include substituting specific amino acids with non-natural variants and conjugating the peptide to nanocarrier systems. nih.govnih.gov
Amino Acid Substitutions and Their Functional Implications (e.g., D-amino acids, α-aminoisobutyric acid)
Amino acid substitution is a cornerstone of peptide modification, utilized to bolster stability and modulate activity. nih.gov The incorporation of non-standard amino acids, such as D-amino acids and α-aminoisobutyric acid (Aib), has proven to be a successful strategy. nih.govnih.gov
D-amino acids are stereoisomers of the common L-amino acids. biopharmaspec.com Their incorporation into a peptide sequence can significantly increase its resistance to degradation by proteases, which are stereospecific for L-amino acid substrates. biopharmaspec.comnih.gov This modification can lead to a longer biological half-life for the peptide. biopharmaspec.com For instance, replacing all L-lysine and L-arginine residues in one AMP with their D-counterparts resulted in a derivative with remarkable stability against proteolysis. nih.gov
α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid that acts as a strong helix-inducer in peptide chains. nih.govrsc.org To enhance the α-helicity of Esc(1-21) and improve its effectiveness against Gram-positive bacteria, an analogue was designed with three Aib residues substituted at positions 1, 10, and 18. nih.gov This modification successfully promoted a more stable α-helical conformation, as confirmed by circular dichroism and NMR spectroscopy. nih.gov Functionally, the Aib-modified analogue exhibited greater potency against several Gram-positive bacterial strains while retaining the original peptide's activity against Gram-negative bacteria. nih.gov
| Property | Esc(1-21) (Parent Peptide) | [Aib¹,¹⁰,¹⁸]Esc(1-21) (Analogue) | Reference |
|---|---|---|---|
| Secondary Structure | Adopts α-helix in membrane-mimicking environments | Increased and more stable α-helix conformation | nih.gov |
| Activity vs. Gram-negative bacteria | Potent | Activity maintained | nih.gov |
| Activity vs. Gram-positive bacteria | Lower efficacy | More active than parent peptide | nih.gov |
| Toxicity | Toxic at concentrations slightly higher than therapeutic doses | Devoid of toxic effects toward epithelial cells at active concentrations | nih.govnih.gov |
Truncation and Elongation Strategies
The length of a peptide chain is a critical determinant of its biological function and production feasibility. Both truncation (shortening) and elongation (lengthening) are employed as design strategies for Esculentin-1a analogues.
The development of Esc(1-21) itself is an example of an elongation strategy. nih.gov An earlier, shorter analogue, Esculentin-1a(1-18)NH2 (Esc(1-18)), was found to adopt an α-helical structure and kill bacteria by forming transient membrane breakages. nih.gov However, since a peptide of approximately 20 amino acids is required to fully span a typical phospholipid bilayer, the sequence was elongated to 21 residues to create Esc(1-21), with the goal of enhancing its membrane-spanning and lytic capabilities. nih.gov
Conversely, truncation is a strategy often employed to reduce the cost of chemical synthesis and simplify development. imrpress.com Creating shorter peptides that retain the essential structural features for activity—such as the amphipathic helix and cationic charge—can lead to more economically viable drug candidates. imrpress.com
Cyclization and Linearization Effects on Activity and Stability
The native Esculentin-1 (B1576701) peptide contains a C-terminal disulfide bridge, which creates a cyclic structure. nih.gov The effects of this cyclization on the peptide's function have been investigated by comparing it to a linearized mutant version where the bridge is absent. nih.gov
Studies revealed that while both the cyclic and linear recombinant analogues retained biological activity, the cyclic form demonstrated a faster rate of bacterial killing. nih.gov This effect was particularly pronounced against Gram-negative bacteria. nih.gov The activity of both peptide forms against Gram-negative bacteria was unaffected by salt concentration, but their activity against the Gram-positive Staphylococcus aureus was diminished at high salt concentrations. nih.gov Generally, peptide cyclization is known to enhance structural stability and can improve resistance to enzymatic degradation, which may contribute to the observed increase in the speed of its bactericidal action. nih.govnih.gov
Peptide Conjugation Strategies (e.g., Gold Nanoparticles)
To overcome limitations like proteolytic instability and to improve drug delivery, Esc(1-21) has been conjugated to nanocarriers, most notably gold nanoparticles (AuNPs). nih.govnih.gov This strategy protects the peptide from degradation and can increase its local concentration at the site of infection. nih.govnih.gov
In one key study, Esc(1-21) was covalently conjugated to soluble AuNPs via a polyethylene (B3416737) glycol (PEG) linker, creating a compound designated AuNPs@Esc(1-21). nih.govunizar.es This nano-conjugation yielded significant therapeutic enhancements:
Enhanced Potency: The antipseudomonal activity of the peptide was increased by approximately 15-fold against both planktonic and biofilm forms of P. aeruginosa. unizar.esresearchgate.net
Increased Stability: The conjugated peptide was significantly more resistant to proteolytic digestion compared to the free peptide. nih.govunizar.es
Reduced Toxicity: The AuNPs@Esc(1-21) conjugate did not exhibit toxicity toward human keratinocytes at effective concentrations. unizar.es
Wound Healing: The conjugate was also shown to promote re-epithelialization in a wound model using a keratinocyte monolayer. nih.govunizar.es
These findings demonstrate that conjugating Esc(1-21) to gold nanoparticles is a highly effective strategy for creating a more robust and potent antimicrobial agent. nih.govresearchgate.net
| Attribute | Free Esc(1-21) Peptide | AuNPs@Esc(1-21) Conjugate | Reference |
|---|---|---|---|
| Antimicrobial Activity | Potent | ~15-fold increase in activity against P. aeruginosa | nih.govunizar.es |
| Proteolytic Stability | Susceptible to degradation | Significantly more resistant to digestion | nih.govunizar.es |
| Toxicity | Toxic at higher concentrations | Non-toxic to human keratinocytes | unizar.es |
| Biofilm Activity | Active | Potent activity against sessile (biofilm) forms | nih.govunizar.es |
| Wound Healing | Induces re-epithelialization | Demonstrated wound healing activity | nih.govunizar.es |
Biosynthesis, Maturation, and Genetic Aspects
Gene-Encoded Nature of Esculentin-1 (B1576701) Precursors
Like most antimicrobial peptides from frog skin, Esculentin-1 is not synthesized directly but is derived from a larger precursor protein encoded by a specific gene. nih.gov Analysis of cDNA identified from the skin transcriptomes of frogs, such as the dark-spotted frog (Pelophylax nigromaculatus), reveals that the gene for Esculentin-1 encodes a prepropeptide. nih.gov This precursor protein has a characteristic tripartite structure, which is a common organizational feature for many amphibian AMPs. nih.govmdpi.com
The three distinct domains of the preproesculentin are:
A Signal Peptide: This N-terminal sequence, typically 22-24 amino acids long, acts as a signaling molecule that directs the nascent polypeptide into the endoplasmic reticulum, the entry point of the secretory pathway. This domain is highly conserved among related frog species.
An Acidic Spacer Peptide: Following the signal peptide is an acidic pro-region. This spacer domain is thought to play several roles, including preventing the cytotoxic mature peptide from harming the host's own cells during synthesis and transport. It may also assist in the correct folding of the mature peptide domain.
The Mature Peptide: The C-terminal domain contains the amino acid sequence of the functional Esculentin-1 peptide. This is the portion that, after processing and release, will exert antimicrobial activity. nih.gov
The identification of the open reading frame for an Esculentin-1 homolog in P. nigromaculatus showed it spans 255 nucleotides, encoding a precursor protein of 84 amino acids. nih.gov This gene-encoded origin allows for the rapid production and diversification of these defense peptides through genetic mechanisms like gene duplication and mutation. uaeu.ac.ae
| Domain | Approximate Length (Amino Acids) | Primary Function |
|---|---|---|
| Signal Peptide | 22-24 | Directs the precursor to the secretory pathway. |
| Acidic Spacer Peptide | Variable | Inhibits premature activity of the mature peptide; may aid in folding. |
| Mature Peptide Domain | 46 | Contains the sequence of the final, active antimicrobial peptide. |
Post-Translational Processing and Maturation Pathways
After the preproesculentin is translated from mRNA, it undergoes a series of enzymatic modifications, known as post-translational modifications (PTMs), to become a fully functional peptide. These maturation steps are crucial for its structure, stability, and biological activity.
The key maturation pathways include:
Proteolytic Cleavage: The precursor protein is cleaved by specific proteases to release the mature peptide from the signal and spacer domains. This enzymatic cleavage is a common activation mechanism for many secreted peptides and hormones.
Disulfide Bond Formation: Members of the Esculentin-1 family are characterized by a highly conserved C-terminal loop. uniroma1.it This structure is formed by the creation of an intramolecular disulfide bridge between two cysteine residues. nih.govspringernature.comnih.gov This bond stabilizes the peptide's conformation, forming a heptapeptide (B1575542) ring, which is important for its biological function. nih.gov
C-terminal Amidation: While not explicitly detailed for all Esculentin-1 variants in the provided search results, C-terminal amidation is a very common PTM in amphibian AMPs. This process, where the C-terminal carboxyl group is converted to an amide, often enhances the peptide's stability and antimicrobial potency by increasing its net positive charge and altering its interaction with microbial membranes. nih.gov For instance, the derivative Esc(1-21) is noted to have a glycinamide (B1583983) at its C-terminus. mdpi.com
These modifications ensure that the potent, membrane-disrupting peptide is safely synthesized and stored within the frog's granular skin glands, ready for secretion upon stress or injury. nih.gov
Genomic and Transcriptomic Analysis of Esculentin-1 Expression
Genomic and transcriptomic studies have provided valuable insights into the expression and regulation of Esculentin-1 genes. The primary method for identifying these peptides and their precursors is through the analysis of cDNA libraries constructed from mRNA isolated from frog skin or its secretions. nih.govnih.govikiam.edu.ec
Transcriptomic analysis of the dark-spotted frog (Pelophylax nigromaculatus) revealed that Esculentin-1 transcripts are constitutively expressed in various tissues. nih.govresearchgate.net Quantitative PCR (qPCR) demonstrated that the skin exhibits the highest level of Esculentin-1 mRNA expression, which is consistent with its function as a first line of defense against pathogens on the skin surface. nih.govresearchgate.net Lower, but detectable, levels of expression were also found in other tissues, including muscle. researchgate.net
The ability to generate transcriptome data directly from skin secretions has been a significant methodological advance, allowing for the analysis of gene expression without sacrificing the animal. nih.govikiam.edu.ecfrogchemistry.com This approach has been successfully used to identify precursor sequences for six antimicrobial peptides, including Esculentins, from Pelophylax esculentus. nih.govikiam.edu.ec Such analyses confirm that the molecular machinery, including the specific mRNA transcripts for these peptides, is present in the secreted material from the granular glands. frogchemistry.com
| Tissue | Relative mRNA Expression Level |
|---|---|
| Skin | Highest |
| Muscle | Moderate |
| Other Tissues | Low / Comparatively Lower |
Evolutionary Conservation and Diversity within Amphibian AMPs
The Esculentin-1 family is part of a vast and diverse arsenal (B13267) of antimicrobial peptides found in anurans (frogs and toads). uaeu.ac.ae The evolution of these peptides is characterized by a dynamic interplay of conservation and diversification.
Conservation:
Precursor Structure: The tripartite structure of the AMP precursor, particularly the highly conserved signal peptide sequence, is a common feature within specific evolutionary lineages, such as the Ranidae family. researchgate.net
Peptide Family Signatures: Peptides are grouped into families, such as the Esculentin-1 family, based on sequence similarity. Esculentin-1 peptides are found across various ranid frogs of both Eurasian and North American origin, indicating a shared ancestry. uaeu.ac.ae A phylogenetic analysis of an Esculentin-1 homolog from P. nigromaculatus (esculentin-1PN) showed it clustered closely with Esculentin-1P from the Fukien gold-striped pond frog (Pelophylax fukienensis), highlighting their close genetic relationship. nih.gov
Diversity:
Multiple Peptide Families: A single frog species typically produces a unique cocktail of 10-20 different AMPs belonging to several distinct families. uaeu.ac.ae This structural diversity is believed to provide a broad defense against a wide range of potential pathogens. uaeu.ac.ae
Rapid Evolution: The mature peptide region of AMP genes often evolves rapidly, leading to variations in the amino acid sequence even between closely related species. researchgate.net This diversification is likely driven by the evolutionary arms race between the frog and the microbial pathogens in its environment. The process is thought to be facilitated by mechanisms such as multiple gene duplication events. uaeu.ac.ae
This evolutionary strategy allows frogs to maintain a robust and adaptable chemical defense system, with conserved elements ensuring proper biosynthesis and secretion, while diverse active domains target a wide array of microbes.
Advanced Analytical and Research Methodologies
Spectroscopic Techniques for Conformational Analysis (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of peptides like Esculentin-1a and its derivatives. Studies have shown that a derivative, Esc(1-21), adopts an α-helical structure when interacting with lipid vesicles that mimic the anionic bacterial membrane. researchgate.net This conformational change is a common feature of many antimicrobial peptides and is considered crucial for their lytic activity, which involves the perturbation and destruction of the target cell's plasma membrane. imrpress.com Further research using CD has helped in understanding the structure-activity relationship of both cyclic and linear analogues of Esculentin-1 (B1576701), revealing that the cyclic form, which contains a C-terminal disulfide bridge, is more effective in its bactericidal action against Gram-negative bacteria compared to its linear counterpart. nih.gov
Microscopy Techniques for Cellular Localization and Interaction (e.g., Confocal Microscopy, Scanning Electron Microscopy)
Confocal Microscopy has been pivotal in visualizing the cellular localization of esculentin-derived peptides. By using rhodamine-labeled peptides, researchers have observed the intracellular distribution of these molecules within bronchial epithelial cells. nih.gov For instance, Esc(1-21) was found to have a significant perinuclear distribution. nih.gov The absence of a vesicular pattern suggested that the peptide enters the cells via a self-translocation process involving membrane lipid destabilization, rather than through endocytosis. nih.gov Confocal microscopy allows for high-resolution imaging in the X, Y, and Z planes, which can be combined to create 3D representations of the specimen, providing detailed insights into the subcellular localization of proteins and biomolecules. uclouvain.beresearchgate.net
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography by scanning it with a focused beam of electrons. wikipedia.org This technique has been employed to observe the morphological changes induced by esculentin (B142307) derivatives on bacteria. For example, treatment of Pseudomonas aeruginosa with Esc(1-21) resulted in visible damage to the bacterial cells. researchgate.net Similarly, SEM has been used to support microbiological assays in demonstrating the reduction of biofilm formation by E. coli O157:H7 when treated with esculentin-derived peptides. nih.gov The preservation of biofilm structure is critical for accurate visualization, and specific fixation protocols are necessary to prevent damage during sample preparation. nih.gov
Omics Approaches (e.g., Proteomics, Transcriptomics) for Mechanistic Insights
"Omics" technologies provide a global view of the molecular changes within an organism or cell in response to a specific stimulus.
Transcriptomics , the study of the complete set of RNA transcripts, has been used to understand the genetic response of bacteria to esculentin peptides. For example, transcriptional analysis in E. coli O157:H7 treated with Esc(1-21) and Esc(1-18) revealed the upregulation of several genes involved in biofilm formation and dispersal, as well as stress responses. nih.govnih.gov Specifically, genes such as flhDC, fliC, csrA, and hha, which are related to flagellar synthesis and biofilm regulation, were significantly induced. nih.govuniroma1.it Furthermore, the induction of the nirB gene suggests a possible increase in nitric oxide, which is known to inhibit biofilm formation. nih.govuniroma1.it
Proteomics , the large-scale study of proteins, has been utilized to analyze the effects of Esc(1-21) on the yeast Saccharomyces cerevisiae. By combining 2-DE electrophoresis with mass spectrometry, researchers found that the peptide slows yeast growth by modulating the synthesis of numerous proteins involved in rerouting the metabolism of cell membranes and bioenergetics. core.ac.uk
Biochemical Assays for Enzyme Resistance and Stability (e.g., Elastase Resistance)
The stability of antimicrobial peptides in the physiological environment is a critical factor for their therapeutic potential. Biochemical assays are used to assess their resistance to degradation by host or bacterial enzymes. For instance, the resistance of Esc(1-21) and its diastereomer, Esc(1-21)-1c, to elastase, an enzyme abundant in the lungs of cystic fibrosis patients, has been evaluated. nih.gov These studies highlighted that Esc(1-21)-1c is significantly more resistant to both bacterial and human elastase compared to the all-L-amino acid peptide. nih.gov The stability of peptides can also be assessed in biological fluids like blood plasma and liver homogenates. nih.gov
Cell-Based Assays for Specific Biological Activities
A variety of cell-based assays are employed to determine the specific biological effects of Esculentin-1-OA3 and its derivatives on mammalian and microbial cells. oncolines.compharmaron.com
Cell Viability Assays: These assays, such as the MTT assay, are used to determine the cytotoxicity of the peptides. Studies have shown that Esc(1-21) and its diastereomer are not toxic to bronchial epithelial cells at concentrations effective against bacteria. nih.gov Similarly, the viability of HeLa cells was assessed using the sulforhodamine B (SRB) assay when treated with oleanolic acid and esculetin (B1671247). nih.gov
Cell Migration Assays: The wound healing-modulatory properties of esculentin derivatives have been investigated using in vitro re-epithelialization assays. Esculentin-1a(1-21)NH2 was found to significantly stimulate the migration of human keratinocytes (HaCaT cells), a process crucial for wound healing. nih.gov These assays often utilize a Boyden chamber system where cells migrate through a porous membrane towards a chemoattractant. sigmaaldrich.comthermofisher.cominnoprot.com
Cell Proliferation Assays: The anti-proliferative activity of various compounds, including those derived from Bacillus species, has been evaluated against different cancer cell lines. emanresearch.orgemanresearch.org
Membrane Permeabilization Assays: The ability of esculentin peptides to disrupt cell membranes is a key aspect of their antimicrobial mechanism. The Sytox Green assay is commonly used to assess membrane permeability. nih.gov An increase in fluorescence indicates that the dye has entered the cell through a compromised membrane and bound to intracellular DNA. nih.govnih.gov This assay has demonstrated the rapid membrane-perturbing effects of Esc(1-21) on bacteria like Acinetobacter baumannii and E. coli O157:H7. nih.govnih.gov Other fluorescent probes like diSC3(5) and propidium (B1200493) iodide can be used to distinguish between membrane depolarization and permeabilization. uniud.itliverpool.ac.uk
Genetic Manipulation Techniques for Target Validation
Genetic manipulation techniques are crucial for validating the molecular targets of therapeutic agents. In the context of esculentin research, these techniques have been primarily applied to the target organisms to understand the peptide's mechanism of action.
Gene Expression Modulation: Real-time PCR (qRT-PCR) has been extensively used to measure the changes in the expression levels of specific genes in bacteria upon treatment with esculentin derivatives. For example, studies on E. coli O157:H7 showed that Esc(1-21) and Esc(1-18) induce the expression of genes related to biofilm regulation and stress response, such as flhDC, csrA, hha, and nirB. nih.govuniroma1.it This provides insights into the molecular pathways affected by the peptides. In studies involving other antimicrobial peptides, gene expression of specific targets like EAP1 and HWP1 in Candida albicans has been analyzed. sci-hub.se
Computational and Modeling Approaches in Esculentin 1 Oa3 Research
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. nih.govnih.govresearchgate.net In the context of Esculentin-1-OA3, MD simulations provide atomic-level insights into the dynamic interactions between the peptide and bacterial membranes, which is crucial for understanding its mechanism of action. nih.govnih.gov
Researchers utilize MD simulations to model the behavior of this compound in various membrane environments, mimicking the cell membranes of different pathogens. These simulations can reveal:
Peptide Folding and Conformation: How the peptide folds and adopts its three-dimensional structure upon approaching and inserting into the lipid bilayer. For instance, studies on similar peptides have shown a transition to an α-helical conformation in membrane-mimicking environments. nih.gov
Membrane Disruption Mechanisms: The precise ways in which the peptide disrupts the bacterial membrane, such as the formation of pores or channels. nih.govnih.govnih.gov Common proposed mechanisms for AMPs that can be investigated include the barrel-stave, toroidal pore, and carpet models. nih.govresearchgate.net
Peptide Aggregation: Whether the peptides act as single molecules or form aggregates on the membrane surface or within the lipid bilayer, which can influence their efficacy. mdpi.commdpi.com
These simulations are computationally intensive, often requiring significant processing power to simulate events that occur over nanoseconds to microseconds. The insights gained from MD simulations are instrumental in explaining the molecular basis for the antimicrobial activity of this compound and can guide the design of more potent derivatives. nih.gov
Bioinformatics Analysis of Sequence Diversity and Homology
Bioinformatics plays a crucial role in analyzing the amino acid sequence of this compound to understand its evolutionary relationships and predict its structure and function. This involves the use of extensive biological databases and sequence alignment algorithms. youtube.comjku.at
Sequence Homology and Evolution: By comparing the amino acid sequence of this compound with other known peptides in databases, researchers can identify homologous sequences, which are sequences that share a common evolutionary ancestor. nih.govresearchgate.net This type of analysis has revealed that the esculentin-1 (B1576701) family of peptides is highly conserved, with minor variations in the amino acid sequence observed across different frog species. researchgate.net These variations can arise from differences in habitat and species, leading to diversification of the peptide's function. researchgate.net Understanding the sequence diversity and evolutionary conservation of Esculentin-1 peptides can provide insights into the key amino acid residues responsible for their antimicrobial activity. nih.govresearchgate.net
Structural Prediction: Bioinformatics tools can also be used to predict the secondary and tertiary structure of this compound based on its amino acid sequence. These predictions are often based on the known structures of homologous proteins. For many antimicrobial peptides, there is a tendency to form an amphipathic α-helix, a structural motif that is critical for membrane interaction. nih.gov
| Parameter | Description | Relevance to this compound |
| Sequence Alignment | Comparing the primary amino acid sequence of this compound with other peptides. | Identifies conserved regions and key residues for antimicrobial activity. |
| Homology Modeling | Predicting the 3D structure of this compound based on the known structures of related peptides. | Provides a structural framework for understanding its interaction with membranes. |
| Phylogenetic Analysis | Studying the evolutionary relationships between this compound and other esculentin (B142307) peptides. | Reveals the evolutionary origins and diversification of this peptide family. |
Predictive Modeling for Peptide Activity and Selectivity
Predictive modeling, particularly quantitative structure-activity relationship (QSAR) models, is increasingly being used to forecast the biological activity and selectivity of antimicrobial peptides like this compound. mdpi.com These models use statistical and machine learning techniques to establish a correlation between the physicochemical properties of a peptide and its antimicrobial efficacy. mdpi.com
The process of developing a predictive model for this compound would involve:
Data Collection: Gathering a dataset of this compound analogs and other related antimicrobial peptides with experimentally determined activities.
Descriptor Calculation: Calculating various molecular descriptors for each peptide that quantify their physicochemical properties, such as hydrophobicity, charge, and helical content.
Model Building: Using machine learning algorithms, such as random forests or support vector machines, to build a model that can predict the antimicrobial activity based on the calculated descriptors. mdpi.com
Validation: Rigorously testing the model's predictive power on an independent set of peptides.
Such predictive models can be used to screen virtual libraries of this compound analogs, identifying promising candidates for synthesis and experimental testing. mdpi.com This approach can significantly accelerate the discovery of new peptides with improved activity against specific pathogens and reduced toxicity towards host cells.
Rational Design through Computational Tools
Rational design involves the use of computational tools to purposefully modify the structure of a peptide to enhance its desired properties, such as antimicrobial potency, stability, and selectivity. nih.govmdpi.comnih.gov This approach is a departure from traditional methods that rely on random screening of large peptide libraries.
For this compound, rational design strategies could include:
Amino Acid Substitution: Systematically replacing specific amino acids in the sequence to investigate their impact on activity. For example, increasing the net positive charge by substituting neutral amino acids with cationic residues like lysine or arginine can enhance the initial electrostatic interaction with negatively charged bacterial membranes. nih.gov
Modifying Hydrophobicity and Amphipathicity: Adjusting the balance of hydrophobic and hydrophilic residues to optimize the peptide's ability to insert into and disrupt the bacterial membrane.
Structure-Based Design: Using the predicted 3D structure of this compound in complex with a model membrane to design modifications that improve its binding and disruptive capabilities. mdpi.com
Computational tools such as molecular docking and free energy calculations can be employed to evaluate the potential effects of these modifications before they are synthesized in the laboratory, thereby saving time and resources. mdpi.comfrontiersin.org
| Computational Tool | Application in Rational Design of this compound Analogs |
| Molecular Docking | Predicting the binding orientation and affinity of designed analogs to bacterial membrane components. mdpi.comresearchgate.net |
| Free Energy Calculations | Estimating the energetic favorability of peptide insertion into the membrane. |
| In Silico Mutagenesis | Simulating the effect of single or multiple amino acid substitutions on peptide structure and function. |
Challenges and Future Research Directions
Strategies for Enhancing Biostability and Delivery to Target Sites
A primary challenge for the clinical application of peptide-based drugs is their inherent vulnerability to enzymatic degradation, leading to poor biostability and inefficient delivery to target sites. frontiersin.orgnih.gov Research on derivatives of the closely related Esculentin-1a has highlighted several promising strategies to overcome these limitations.
One effective approach is the substitution with non-coded amino acids. The incorporation of D-amino acids into the peptide sequence, creating diastereomers, has been shown to significantly increase resistance to proteolysis. imrpress.com For instance, the diastereomer of an Esculentin-1a fragment, Esc(1-21)-1c, which contains two D-amino acids, demonstrated enhanced stability. frontiersin.orgrcsb.org Another strategy involves the insertion of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, which can help to stabilize the peptide's helical structure and improve its resistance to enzymatic breakdown. eurekaselect.com
Conjugation to nanoparticles represents another innovative strategy for improving both biostability and targeted delivery. Gold nanoparticles (AuNPs) have been successfully used to carry derivatives of Esculentin-1a. frontiersin.org For example, a conjugate of an Esculentin-1a fragment and AuNPs, connected via a polyethylene (B3416737) glycol (PEG) linker, not only showed increased resistance to proteolytic digestion but also exhibited a nearly 15-fold increase in activity against Pseudomonas aeruginosa. mdpi.comnih.gov Lipid-based nanoparticles (LNPs), such as liposomes, are also being explored as delivery systems due to their biocompatibility and stability. frontiersin.org These nanocarriers can protect the peptide from degradation and can be engineered with specific ligands to target particular cells or tissues, thereby increasing the effective concentration at the site of infection or disease. frontiersin.orgmdpi.com
Exploration of Multifunctional Properties and Synergistic Effects
Esculentin (B142307) peptides are not limited to direct antimicrobial action; they possess a range of biological activities that make them multifunctional. The well-studied Esculentin-1a derivative, Esc(1-21), has demonstrated immunomodulatory properties and the ability to promote wound healing. plos.orgfrontiersin.orgjst.go.jp It stimulates the migration of human keratinocytes, a key process in skin re-epithelialization, by activating the epidermal growth factor receptor (EGFR). plos.org Furthermore, it has been shown to accelerate wound closure in animal models by promoting angiogenesis through the PI3K/Akt signaling pathway. jst.go.jp Given the structural similarities within the esculentin family, it is highly probable that Esculentin-1-OA3 shares some of these multifunctional capabilities, a key area for future investigation.
The exploration of synergistic effects, where the combination of the peptide with another agent results in a more potent effect than the sum of their individual activities, is a critical research direction. nih.govfrontiersin.org Studies on Esculentin-1a derivatives have shown significant synergy when combined with conventional antibiotics. For example, Esc(1-21) acts synergistically with aztreonam (B1666516) and colistin (B93849) against multidrug-resistant bacteria like P. aeruginosa and Acinetobacter baumannii. mdpi.com A diastereomer, Esc(1-21)-1c, was found to synergize with antibiotics such as tetracycline (B611298) by down-regulating the expression of the MexAB-OprM efflux pump in P. aeruginosa, which is responsible for pumping drugs out of the bacterial cell. frontiersin.org Combinations with non-antibiotic compounds, such as essential oils from the Cymbopogon genus, have also demonstrated synergistic antimicrobial activity against E. coli O157:H7. iss.it These findings strongly suggest that this compound could be a powerful component of combinatorial therapies, a hypothesis that warrants preclinical evaluation.
Development of Novel Research Models for Complex Biological Systems
To fully understand the therapeutic potential of peptides like this compound, sophisticated research models that can accurately mimic complex biological systems are necessary. Traditional two-dimensional cell cultures often fail to replicate the intricate environment of a chronic infection or a tumor. Therefore, the development and use of advanced models are crucial.
For studying antibiofilm activity, three-dimensional biofilm models are essential, as they more closely resemble the structure and resistance of biofilms in clinical settings. nih.gov In vivo models, such as the Caenorhabditis elegans infection model, have been used to study the activity of Esculentin-1a derivatives against pathogens. nih.gov For investigating wound healing and immunomodulatory effects, full-thickness excision models in mice and co-culture systems of skin cells and immune cells are employed. jst.go.jp
Furthermore, the rise of systems biology, which integrates experimental data with computational and mathematical modeling, offers a powerful approach to unravel the complex interactions between a peptide, a pathogen, and the host. mdpi.com Techniques like transcriptomics and proteomics can reveal the global changes in gene and protein expression in response to peptide treatment, providing a deeper understanding of its mechanism of action. frontiersin.orgnih.gov Applying these advanced models to this compound will be vital for elucidating its full range of biological effects.
Integration with Emerging Technologies for Peptide Engineering
Peptide engineering is a rapidly advancing field that offers powerful tools to optimize the properties of natural peptides like this compound. frontiersin.org Beyond simple amino acid substitution, techniques such as peptide stapling can be used to lock the peptide into its bioactive α-helical conformation, which can enhance its activity and stability. mdpi.com
Rational drug design, aided by computational modeling and structural biology techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, allows for the precise design of peptide analogs with improved characteristics. researchgate.netacs.org These in silico methods can predict how specific modifications will affect the peptide's structure, charge, hydrophobicity, and interaction with membranes, thus guiding the synthesis of more effective and less toxic variants. nih.gov Applying these engineering technologies to the specific sequence of this compound could lead to the development of novel therapeutic candidates with superior performance.
Potential for Combinatorial Therapies in Preclinical Settings
The future of antimicrobial therapy, particularly in the face of rising antibiotic resistance, likely lies in combinatorial approaches. nih.gov Preclinical studies have consistently demonstrated that esculentin-derived peptides can act synergistically with a variety of conventional antibiotics. frontiersin.orgmdpi.com The ability of these peptides to permeabilize bacterial membranes can provide antibiotics with easier access to their intracellular targets, thus restoring the efficacy of drugs to which bacteria had become resistant. frontiersin.org
Furthermore, the multifunctional nature of esculentins opens the door to combinations with other types of therapeutic agents. For example, their potential anti-cancer properties could be explored in combination with chemotherapeutic drugs. mdpi.com Studies on other natural compounds like oleanolic acid have shown synergistic effects with agents like esculetin (B1671247) in inducing apoptosis in cancer cells. nih.gov The immunomodulatory effects of esculentins also suggest potential for combination with immunotherapies to enhance the host's immune response against infections or cancer. mdpi.com Rigorous preclinical evaluation of this compound in various combinatorial regimens is a critical next step to unlock its full therapeutic potential.
Q & A
Basic Research Questions
Q. What are the key structural and functional characteristics of Esculentin-1-OA3 that inform its biological activity?
- Methodological Answer : Characterize this compound using mass spectrometry for molecular weight determination, circular dichroism for secondary structure analysis, and bioassays (e.g., antimicrobial susceptibility testing) to correlate structure-function relationships. Validate purity via HPLC and NMR spectroscopy .
- Experimental Design : Include controls (e.g., scrambled peptide sequences) to isolate specific effects. Use standardized protocols from literature for reproducibility .
Q. How can researchers design experiments to assess the cytotoxicity of this compound in mammalian cell lines?
- Methodological Answer : Employ MTT or resazurin assays for viability quantification. Optimize peptide concentrations using dose-response curves (e.g., 0.1–100 µM). Include positive controls (e.g., Triton X-100 for 100% cytotoxicity) and negative controls (untreated cells). Use triplicate samples to minimize variability .
- Data Interpretation : Calculate IC50 values using nonlinear regression models (e.g., GraphPad Prism). Report confidence intervals and statistical significance (p < 0.05) .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Perform meta-analysis of existing datasets to identify confounding variables (e.g., peptide stability in physiological conditions, immune system interactions). Validate in vitro findings using ex vivo models (e.g., organoids) before progressing to in vivo trials .
- Critical Analysis : Compare pharmacokinetic parameters (e.g., half-life, bioavailability) across studies. Use systematic review frameworks (e.g., PRISMA) to ensure transparency .
Q. What strategies optimize the delivery of this compound in target tissues while minimizing off-target effects?
- Methodological Answer : Test encapsulation methods (e.g., liposomes, nanoparticles) using dynamic light scattering for size distribution and zeta potential measurements. Assess tissue penetration via fluorescence microscopy (e.g., FITC-labeled peptide) .
- Experimental Validation : Use animal models (e.g., murine infection models) to evaluate biodistribution. Quantify peptide concentrations in target tissues via LC-MS/MS .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility when studying this compound’s mechanism of action?
- Methodological Answer : Pre-register experimental protocols on platforms like Open Science Framework. Share raw data (e.g., flow cytometry files, microscopy images) and code for statistical analysis in public repositories (e.g., Zenodo, GitHub) .
- Quality Control : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use reference standards (e.g., commercial antimicrobial peptides) for assay calibration .
Q. What statistical approaches are appropriate for analyzing dose-dependent antimicrobial effects of this compound?
- Methodological Answer : Apply non-linear regression for IC50/EC50 calculations. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For time-kill assays, employ Kaplan-Meier survival analysis .
- Reporting Standards : Include effect sizes, p-values, and measures of dispersion (e.g., standard deviation) in all figures. Avoid selective reporting of "significant" results .
Literature and Ethical Practices
Q. How should researchers conduct a systematic review of this compound’s therapeutic potential?
- Methodological Answer : Use Boolean operators (e.g., "this compound AND (antimicrobial OR anticancer)") in PubMed, Scopus, and Web of Science. Screen studies using inclusion/exclusion criteria (e.g., peer-reviewed articles, in vivo data). Assess bias via tools like ROBINS-I .
- Ethical Considerations : Disclose conflicts of interest and funding sources. Adhere to ARRIVE guidelines for animal studies .
Tables for Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
